p-Cresol glucuronide

Vue d'ensemble

Description

Le p-Cresol glucuronide est un métabolite du p-crésol, une toxine urémique formée par la fermentation bactérienne des protéines dans le gros intestin. Il s'agit d'un conjugué glucuronide du p-crésol, qui est produit par le métabolisme des acides aminés tyrosine et phénylalanine par les microbes intestinaux. Ce composé est connu pour son rôle dans divers processus physiologiques et pathologiques, notamment son impact sur la barrière hémato-encéphalique et son activité biologique potentielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du p-Cresol glucuronide implique la réaction du p-crésol avec le 1,2,3,4-tétra-O-acétyl-bêta-D-glucuronate en présence de triméthylsilyltrifluorométhanesulfonate comme catalyseur. Cette réaction se produit dans le dichlorométhane et conduit à la formation du conjugué glucuronide sous forme d'un seul bêta-anomère .

Méthodes de production industrielle : la synthèse implique généralement des procédés de glucuronidation enzymatique utilisant des enzymes UDP-glucuronosyltransférases humaines, qui sont responsables de la conjugaison du p-crésol pour former le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le p-Cresol glucuronide subit principalement des réactions de glucuronidation. Il est formé par la conjugaison du p-crésol avec l'acide glucuronique, catalysée par les enzymes UDP-glucuronosyltransférases .

Réactifs et conditions courantes :

Réactifs : p-Cresol, 1,2,3,4-tétra-O-acétyl-bêta-D-glucuronate, triméthylsilyltrifluorométhanesulfonate.

Conditions : La réaction est généralement effectuée dans le dichlorométhane à température ambiante.

Principaux produits : Le principal produit de la réaction est le this compound, qui est un bêta-anomère du conjugué glucuronide .

Applications De Recherche Scientifique

Biomarker for Gut Microbiota Activity

p-Cresol glucuronide serves as an important biomarker for assessing microbial metabolism and gut health. Its levels in biological fluids can reflect the activity of gut microbiota and their impact on host metabolism. Research indicates that variations in p-CG concentrations may correlate with conditions such as chronic kidney disease and cardiovascular health, making it a valuable tool in clinical studies aimed at understanding gut health dynamics .

Metabolic Pathways and Toxicity Studies

Studies have investigated the metabolic pathways involving p-cresol and its glucuronide form to understand their toxicological profiles. For instance, research using human liver cell lines (HepaRG) has shown that while p-cresol is toxic and induces oxidative stress, the glucuronidation process leading to p-CG formation may serve a detoxifying role . This contrasts with other metabolites like p-cresyl sulfate (p-CS), which has been shown to promote insulin resistance in CKD models .

Role in Chronic Kidney Disease

The relationship between p-CG and chronic kidney disease is particularly noteworthy. In murine models, it has been demonstrated that while both p-CG and p-CS accumulate in CKD, only p-CS contributes to insulin resistance . This suggests that p-CG may not exert harmful effects associated with other uremic toxins, thus highlighting its potential role as a less harmful metabolite in patients with kidney dysfunction.

Clinical Implications and Research Findings

Recent studies have underscored the clinical relevance of p-CG:

- Insulin Sensitivity : Research indicates that p-CG does not impair insulin sensitivity like its counterpart, p-CS, suggesting that it may play a neutral or potentially beneficial role in glucose metabolism .

- Toxicological Assessments : Investigations into the toxic effects of p-cresol have shown that glucuronidation may mitigate some harmful effects associated with exposure to this compound .

Data Summary Table

Case Studies

- Insulin Resistance Study : A study on mice demonstrated that while both p-cresyl sulfate and p-cresyl glucuronide were present, only the former was associated with insulin resistance. This finding emphasizes the need for further research into the metabolic roles of these compounds in humans .

- Toxicity Assessment : Research utilizing HepaRG cells showed that while exposure to p-cresol resulted in oxidative stress, the formation of p-CG indicated a detoxification pathway rather than exacerbating toxicity .

Mécanisme D'action

p-Cresol glucuronide exerts its effects by interacting with various molecular targets and pathways. It has been shown to act as an antagonist at the principal lipopolysaccharide receptor TLR4, thereby preventing the permeabilizing effects of endotoxin . This interaction highlights its role in modulating the gut-brain axis and influencing blood-brain barrier permeability .

Comparaison Avec Des Composés Similaires

p-Cresyl sulfate: Another major metabolite of p-cresol, known for its role in promoting insulin resistance and its accumulation in patients with chronic kidney disease.

Phenylacetyl-L-glutamine: A metabolite associated with gut microbiota metabolism and uremic toxins.

Uniqueness: p-Cresol glucuronide is unique in its ability to modulate blood-brain barrier integrity and its potential biological activity, which distinguishes it from other similar compounds like p-cresyl sulfate .

Activité Biologique

p-Cresol glucuronide (pCG) is a significant metabolite derived from p-cresol, which is produced primarily through the microbial fermentation of dietary tyrosine and phenylalanine in the gut. This article delves into the biological activity of pCG, exploring its interactions within the body, particularly its effects on oxidative stress, insulin sensitivity, and potential neuroprotective properties.

Overview of p-Cresol and Its Metabolism

p-Cresol (4-methylphenol) is a compound generated by gut bacteria and is associated with various biological activities. Upon entering systemic circulation, p-cresol undergoes extensive conjugation in the liver, primarily forming p-cresol sulfate (pCS) and this compound (pCG) . While pCS has been extensively studied for its toxicological effects, pCG has received comparatively less attention despite emerging evidence suggesting it may have significant biological roles.

1. Impact on Oxidative Stress

Research indicates that while p-cresol itself is a potent toxicant, the glucuronidation pathway—leading to the formation of pCG—may not significantly contribute to its toxic effects in liver cells (HepaRG cells). Studies show that selective inhibition of glucuronidation increased cellular toxicity markers, suggesting that pCG may play a role in mitigating oxidative stress rather than exacerbating it .

Table 1: Toxicity Markers in HepaRG Cells Exposed to p-Cresol and Its Metabolites

| Compound | LDH Release (% Increase) | GSH Depletion (mM) | DCF Formation (Relative Fluorescence Units) |

|---|---|---|---|

| p-Cresol | 28.3 ± 5.3 | 0.64 ± 0.37 | Increased at ≥ 6 h |

| This compound | Not significant | Not significant | Not significant |

2. Insulin Sensitivity and Metabolic Effects

In studies involving animal models, particularly mice with chronic kidney disease (CKD), both pCS and pCG were found to accumulate. However, only pCS was associated with promoting insulin resistance, while pCG did not exhibit any significant effects on insulin sensitivity either in vivo or in vitro . This highlights a potential distinction between the biological roles of these metabolites, suggesting that while pCS may contribute to metabolic dysregulation in CKD, pCG appears to be relatively inactive.

Neuroprotective Properties

Recent investigations into the effects of pCG on the blood-brain barrier (BBB) have revealed promising results. In vivo studies showed that pCG promotes BBB integrity, indicating potential neuroprotective properties . This finding suggests that despite being considered biologically inert traditionally, pCG may have protective roles under certain physiological conditions.

Case Studies and Clinical Relevance

A shift from sulfonation to glucuronidation of p-cresol has been observed in advanced CKD patients. This shift correlates with reduced sulfotransferase activity and has been linked to increased mortality rates and cardiovascular diseases . Understanding this metabolic transition is crucial for evaluating the clinical implications of elevated levels of both metabolites in patients with kidney dysfunction.

Propriétés

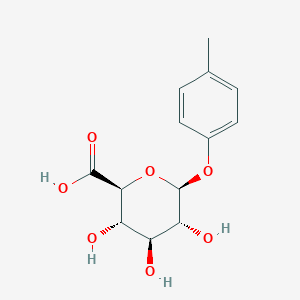

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAUCQAJHLSMQW-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170195 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Cresol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17680-99-8 | |

| Record name | p-Cresol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.